

Application Notes and Protocols for Direct Aziridination of Anilines and Styrene Derivatives

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Compound of Interest

Compound Name: 4-(2,2,2-Trifluoroethyl)aniline

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Introduction

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis, particularly for the preparation of complex nitrogen-containing molecules and pharmaceuticals.[1][2] The direct synthesis of aziridines from readily available anilines and styrene derivatives is a highly sought-after transformation. This document provides detailed application notes and protocols for several modern and efficient methods for the direct aziridination of anilines and styrene derivatives, focusing on a novel base-promoted oxidative cascade, metal-catalyzed reactions, and organocatalytic approaches.

Core Methodologies and Data Summary

Several innovative strategies have been developed for the direct aziridination of styrenes using anilines. Below is a summary of key methodologies with their respective quantitative data.

Base-Promoted Oxidative Cascade Reaction

A recent advancement describes a direct aziridination through a base-promoted oxidative cascade. This method avoids the use of traditional oxidants and unstable nitrene intermediates by proceeding through a β -arylamine intermediate, which then undergoes deprotonative

benzylic halogenation and subsequent cyclization.[3][4] This approach is notable for its use of primary anilines and its tolerance for a wide range of functional groups.[3][4]

Table 1: Scope of Base-Promoted Oxidative Aziridination of Anilines and Styrene Derivatives[3]

Entry	Aniline Derivative	Styrene Derivative	Base	Halogen Transfer Reagent (XTR)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Aniline	2-Vinylnaphthalene	KOtBu	2-Iodothiophene	Toluene	23	12	73
2	4-MeO-aniline	2-Vinylnaphthalene	KOtBu	2-Iodothiophene	Toluene	23	12	68
3	4-Cl-aniline	2-Vinylnaphthalene	KOtBu	2-Iodothiophene	Toluene	23	12	75
4	Aniline	2-Vinylpyridine	n-BuLi	2,5-Diiodothiophene	THF	-20 to 23	12	85
5	Aniline	4-CF ₃ -styrene	n-BuLi	2-Iodothiophene	THF	-20 to 23	12	65

Yields are for isolated products.

Metal-Catalyzed Aziridination

Transition metal catalysis is a well-established and powerful tool for aziridination.[2] Iron, copper, and rhodium complexes are commonly used to catalyze the reaction between anilines (often activated in situ or used as a nitrene precursor) and styrenes.[5][6][7][8] These reactions often proceed via a metal-nitrene intermediate.[2]

Table 2: Examples of Metal-Catalyzed Aziridination of Styrene Derivatives

Entry	Catalyst	Nitrogen Source	Styrene Derivative	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	Cu(I) salt	PhI=NTs	Styrene	Acetonitrile	25	4	95	[5]
2	Fe(II) salt	PhINTs	Styrene	CH ₂ Cl ₂	25	-	High	[8]
3	Rh ₂ (esp) ₂	Me ₂ S=NNs	4-Cl-styrene	CH ₂ Cl ₂	23	2	94	[9]
4	Cu-Zeolite Y	PhI=NTs	Styrene	Dichloromethane	25	24	85	[7]

PhI=NTs: [N-(p-toluenesulfonyl)imino]phenyliodinane. Ns: 2-nitrobenzenesulfonyl.

Organocatalytic Aziridination

Metal-free aziridination reactions have gained significant attention as they offer a more sustainable alternative.[10] Organocatalytic methods, for instance using an iminium salt catalyst, can promote the aziridination of styrenes with nitrene precursors like PhINTs.[11]

Table 3: Organocatalytic Aziridination of Styrenes[11]

Entry	Catalyst	Nitrogen Source	Styrene Derivative	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iminium Salt (20 mol%)	PhINTs	Styrene	CH ₂ Cl ₂	23	6	75
2	Iminium Salt (20 mol%)	PhINTs	4-Me-styrene	CH ₂ Cl ₂	23	6	80
3	Iminium Salt (20 mol%)	PhINTs	4-Br-styrene	CH ₂ Cl ₂	23	6	65
4	Iminium Salt (20 mol%)	PhINTs	4-NO ₂ -styrene	CH ₂ Cl ₂	23	6	50

Yields are for isolated products.

Experimental Protocols

Protocol 1: Base-Promoted Oxidative Aziridination of Aniline with 2-Vinylnaphthalene[3]

Materials:

- Aniline (1.0 mmol, 1.0 equiv)
- 2-Vinylnaphthalene (1.0 mmol, 1.0 equiv)
- Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)
- 18-crown-6 (0.1 mmol, 0.1 equiv)
- 2-Iodothiophene (1.2 mmol, 1.2 equiv)

- Anhydrous Toluene (5 mL)
- Nitrogen or Argon atmosphere

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add aniline (1.0 mmol), 2-vinylnaphthalene (1.0 mmol), K₂OtBu (2.0 mmol), and 18-crown-6 (0.1 mmol).
- Add anhydrous toluene (5 mL) and stir the mixture at room temperature.
- After 10 minutes, add 2-iodothiophene (1.2 mmol) to the reaction mixture.
- Continue stirring at room temperature for 12 hours.
- Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired aziridine.

Protocol 2: Copper-Catalyzed Aziridination of Styrene[5]

Materials:

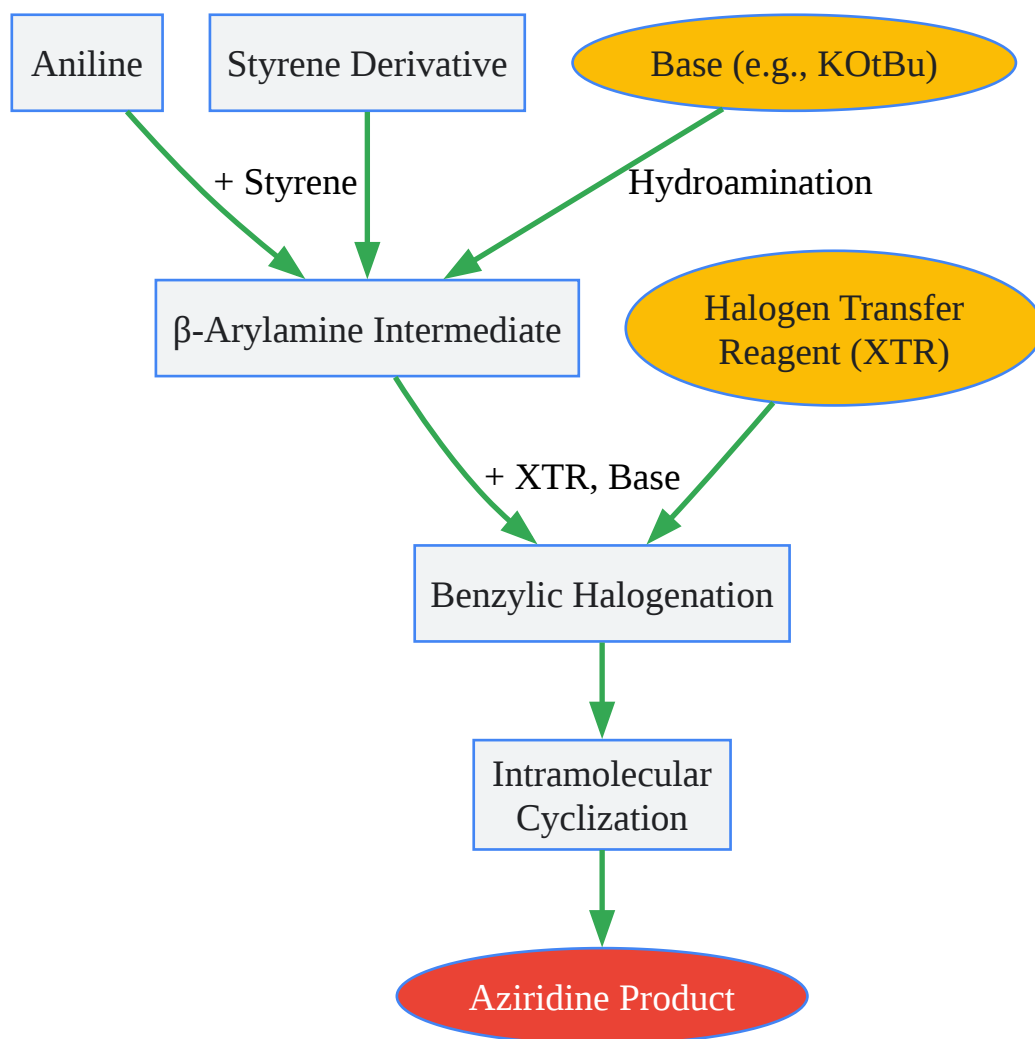
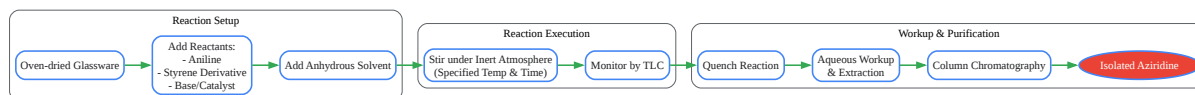
- Styrene (1.0 mmol, 1.0 equiv)
- [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol, 1.1 equiv)
- Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
- Anhydrous Acetonitrile (5 mL)
- Nitrogen or Argon atmosphere

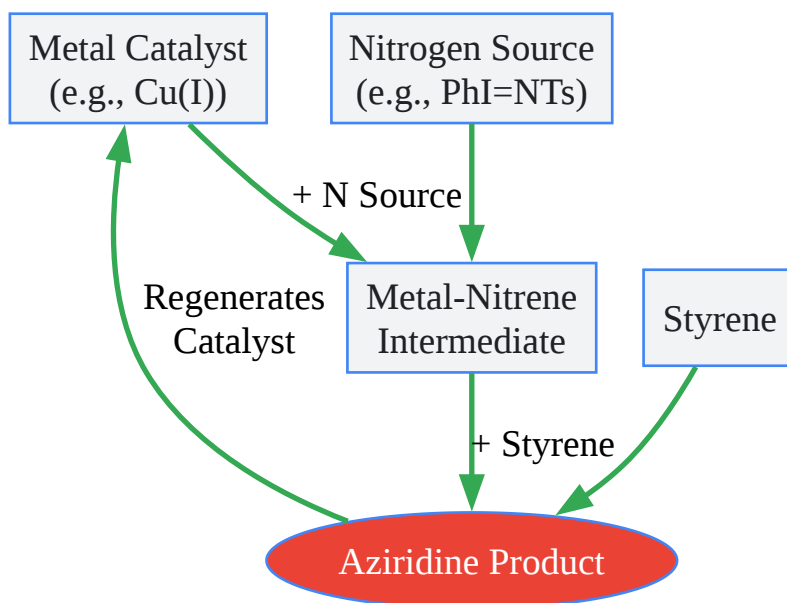
Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add CuI (0.05 mmol) and PhI=NTs (1.1 mmol).
- Add anhydrous acetonitrile (5 mL) followed by styrene (1.0 mmol).
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction progress by TLC.
- After completion, remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure aziridine product.

Visualizations

Reaction Workflow and Mechanisms





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